molecular formula C6H10ClFN2 B2361598 3-Fluoropiperidine-4-carbonitrile hydrochloride CAS No. 1785486-27-2

3-Fluoropiperidine-4-carbonitrile hydrochloride

Cat. No.: B2361598
CAS No.: 1785486-27-2
M. Wt: 164.61
InChI Key: JWGDJLDCONQATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoropiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H10ClFN2. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The compound is often used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

3-Fluoropiperidine-4-carbonitrile hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidine-4-carbonitrile hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidine-4-carbonitrile hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoropiperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoropiperidine-4-carbonitrile hydrochloride is unique due to the position of the fluorine atom on the piperidine ring. This specific positioning influences the compound’s reactivity and binding properties, making it distinct from other fluorinated piperidine derivatives. Its unique chemical structure allows for specific interactions in biochemical assays, making it a valuable compound in scientific research .

Properties

IUPAC Name

3-fluoropiperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h5-6,9H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGDJLDCONQATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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